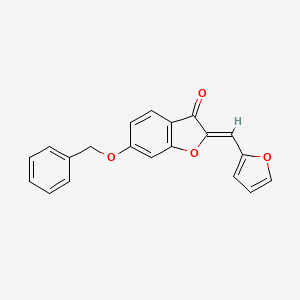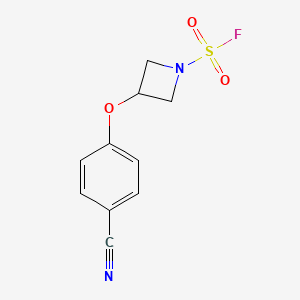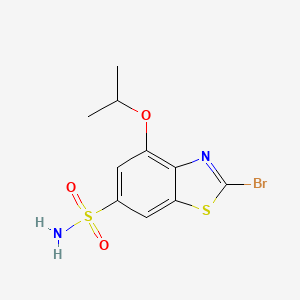![molecular formula C24H26N4O4S B2775980 5-((3,4-dihydroisoquinolin-2(1H)-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851969-90-9](/img/structure/B2775980.png)
5-((3,4-dihydroisoquinolin-2(1H)-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((3,4-Dihydroisoquinolin-2(1H)-yl)(3,4,5-Trimethoxyphenyl)methyl)-2-Methylthiazolo[3,2-b][1,2,4]Triazol-6-ol is a complex organic compound with multifaceted applications across various scientific fields
Wirkmechanismus
Target of Action
The primary target of this compound is the aldo-keto reductase AKR1C3 . AKR1C3 is a key regulator for hormone activity and plays crucial roles in the occurrence of various hormone-dependent or independent malignancies . It is a promising target for treating castration-resistant prostate cancer (CRPC) and breast cancer .
Mode of Action
The compound interacts with its target, AKR1C3, in a unique way. Crystal structure studies showed that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket . This interaction is critical for the compound’s potency .
Biochemical Pathways
The compound affects the metabolic pathway of AKR1C3. By inhibiting AKR1C3, it disrupts the metabolism of certain substrates, such as dinitrobenzamide . This disruption can have downstream effects on hormone regulation and cancer progression.
Pharmacokinetics
The compound shows good cellular potency, as measured by inhibition of akr1c3 metabolism of a known substrate . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the compound’s action is the inhibition of AKR1C3, leading to disruption of its metabolic activity . This can potentially slow down the progression of hormone-dependent or independent malignancies, making it a promising candidate for cancer treatment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of this compound typically involves multi-step synthesis routes. Initial stages often include the formation of the dihydroisoquinoline core, followed by its strategic integration with the trimethoxyphenyl and thiazolotriazol moieties. Reaction conditions are meticulously controlled to ensure high yield and purity, often requiring precise temperature management and the use of specific catalysts to facilitate the desired transformations.
Industrial Production Methods
On an industrial scale, this compound may be produced using automated flow synthesis systems, which offer enhanced control over reaction conditions and scalability. These methods often involve high-pressure liquid chromatography (HPLC) purification to ensure the product meets stringent quality standards.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of an oxidizing agent can modify the oxidation state of its functional groups.
Reduction: Utilization of reducing agents such as lithium aluminum hydride (LiAlH4) can facilitate the reduction of specific sites within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to modify its functional groups.
Common Reagents and Conditions
Oxidation: Agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: LiAlH4 in ether or other suitable solvents.
Substitution: Conditions vary based on the substitution type; nucleophilic substitutions might employ reagents like sodium hydride (NaH) in DMF (dimethylformamide).
Major Products Formed
Oxidation: Formation of oxo-derivatives or carboxylated products.
Reduction: Production of more saturated compounds with reduced functionalities.
Substitution: Derivatives featuring altered functional groups depending on the substituents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, the compound is used as a precursor or intermediate for synthesizing more complex molecules. Its functional groups can participate in various reactions, making it a valuable tool in organic synthesis.
Biology
Biologically, the compound's potential interaction with biomolecules renders it a subject of study in biochemical assays. It may influence enzymatic activity or protein interactions, which could be harnessed for research in metabolic pathways.
Medicine
Medicinally, the compound's pharmacophore may offer therapeutic potential
Industry
In industry, the compound might be employed in the production of specialized materials or chemicals, benefitting from its reactivity and structural properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-((Isoquinolin-2(1H)-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
5-((3,4-Dihydroisoquinolin-1(2H)-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Uniqueness
What sets 5-((3,4-Dihydroisoquinolin-2(1H)-yl)(3,4,5-Trimethoxyphenyl)methyl)-2-Methylthiazolo[3,2-b][1,2,4]Triazol-6-ol apart is its unique combination of the dihydroisoquinoline, trimethoxyphenyl, and thiazolotriazol cores. This structural complexity provides distinct chemical and biological properties, setting it apart from structurally simpler analogues.
Eigenschaften
IUPAC Name |
5-[3,4-dihydro-1H-isoquinolin-2-yl-(3,4,5-trimethoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4S/c1-14-25-24-28(26-14)23(29)22(33-24)20(27-10-9-15-7-5-6-8-16(15)13-27)17-11-18(30-2)21(32-4)19(12-17)31-3/h5-8,11-12,20,29H,9-10,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNFXFBJSJGNCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C(=C3)OC)OC)OC)N4CCC5=CC=CC=C5C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 4-[1-[[(E)-4-(dimethylamino)but-2-enoyl]amino]ethyl]-4-hydroxypiperidine-1-carboxylate](/img/structure/B2775901.png)
![1-[3-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid](/img/structure/B2775902.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione](/img/structure/B2775903.png)



![1-[3-(3-Methylphenyl)sulfonylpropyl]-4-prop-2-ynylpiperazine](/img/structure/B2775910.png)
![(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid](/img/new.no-structure.jpg)

![Ethyl 5-azaspiro[2.3]hexane-2-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B2775913.png)


![3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylbenzenesulfonyl)piperidine](/img/structure/B2775920.png)
